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molecular formula C6H14O5Si B1592847 Acetoxymethyltrimethoxysilane CAS No. 65625-39-0

Acetoxymethyltrimethoxysilane

Cat. No. B1592847
M. Wt: 194.26 g/mol
InChI Key: IJQHYEFNLXHUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08692012B2

Procedure details

Example 2 was repeated using sodium acetate (312 g, 3.81 mol) and (chloromethyl)trimethoxysilane (563 g, 3.30 mol) as starting materials, tetrabutylphosphonium bromide (22.46 g, 66.2 mmol) as catalyst and methyl laurate (525 mL) as solvent. Before the silane was added, the other components were mixed and incipiently stripped at 116° C./4 mbar (for drying, 16 g of distillate). The silane was metered in at 120° C. over 2 hours, the mixture was heated at 120° C. for a further 4 hours and then distilled at 10-11 mbar (head), 74-76° C. (head) and 88-122° C. (pot) through a packed column (20 cm) to obtain 608 g (3.13 mol, 95% of theory) of (acetoxymethyl)trimethoxysilane in the distillate; purity 98.6% (GC area %). The solvent then started to pass over at 3.1 mbar (head), 113° C. (head) and 128° C. (pot). By distilling over a small amount (about 10 g) of the solvent, the product (acetoxymethyl)trimethoxysilane was fully removed from the residue. The remaining solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst (in the form of the bromide, chloride and acetate salt of tetrabutylphosphonium) remained in the residue.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
563 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.46 g
Type
catalyst
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].Cl[CH2:7][Si:8]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:10].[SiH4]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.C(OC)(=O)CCCCCCCCCCC>[C:1]([O:4][CH2:7][Si:8]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:10])(=[O:3])[CH3:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
312 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
563 g
Type
reactant
Smiles
ClC[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Four
Name
Quantity
22.46 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
525 mL
Type
solvent
Smiles
C(CCCCCCCCCCC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the other components were mixed
CUSTOM
Type
CUSTOM
Details
incipiently stripped at 116° C.
CUSTOM
Type
CUSTOM
Details
4 mbar (for drying, 16 g of distillate)
DISTILLATION
Type
DISTILLATION
Details
distilled at 10-11 mbar (head), 74-76° C. (head) and 88-122° C. (pot) through a packed column (20 cm)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.13 mol
AMOUNT: MASS 608 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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